![molecular formula C16H15ClN2O2 B12883240 8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione CAS No. 25943-52-6](/img/structure/B12883240.png)
8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Bicyclo[221]heptan-2-ylamino)-7-chloroquinoline-5,6-dione is a complex organic compound that features a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, which is used to construct the bicyclic framework. This is followed by a series of functional group transformations to introduce the amino and chloroquinoline moieties. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, the purification processes are streamlined to ensure the compound meets the required purity standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions
8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinoline moiety to a dihydroquinoline.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction can produce dihydroquinoline compounds.
Scientific Research Applications
8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of these targets. The chloroquinoline moiety is known to interfere with cellular processes, making this compound a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]heptan-2-ol: Shares the bicyclic framework but lacks the quinoline and chloro groups.
7-Chloroquinoline: Contains the quinoline moiety but lacks the bicyclic structure.
8-Aminoquinoline: Similar in structure but without the bicyclic component.
Uniqueness
8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione is unique due to the combination of its bicyclic structure and the presence of both amino and chloroquinoline groups. This combination imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.
Properties
CAS No. |
25943-52-6 |
|---|---|
Molecular Formula |
C16H15ClN2O2 |
Molecular Weight |
302.75 g/mol |
IUPAC Name |
8-(2-bicyclo[2.2.1]heptanylamino)-7-chloroquinoline-5,6-dione |
InChI |
InChI=1S/C16H15ClN2O2/c17-12-14(19-11-7-8-3-4-9(11)6-8)13-10(2-1-5-18-13)15(20)16(12)21/h1-2,5,8-9,11,19H,3-4,6-7H2 |
InChI Key |
WYYSANUGHBCVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1CC2NC3=C(C(=O)C(=O)C4=C3N=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


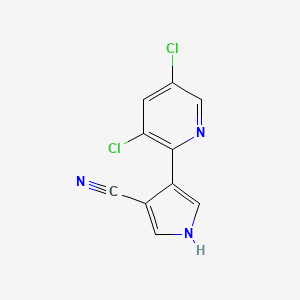
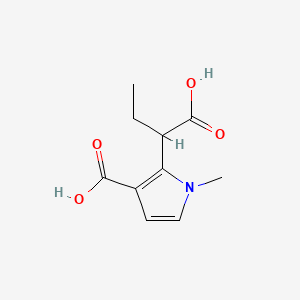
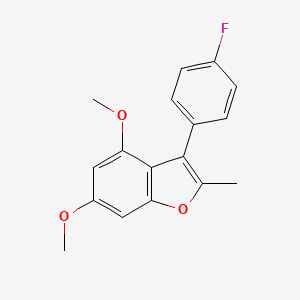
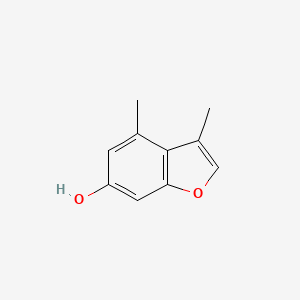
![N-[2-(1-benzofuran-3-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B12883198.png)
![2-(Carboxy(hydroxy)methyl)-6-ethoxybenzo[d]oxazole](/img/structure/B12883215.png)
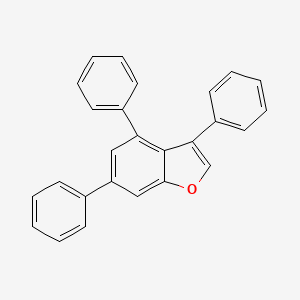
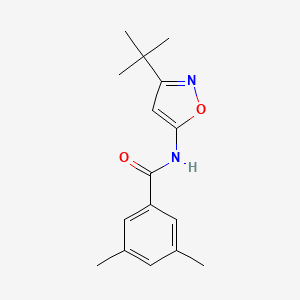
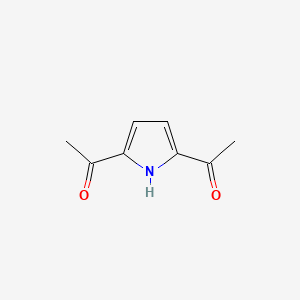
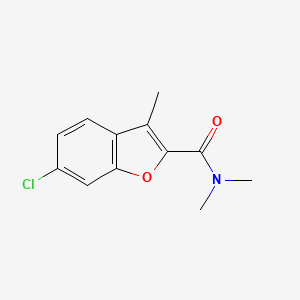
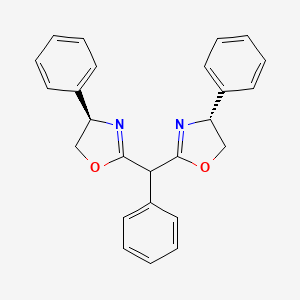
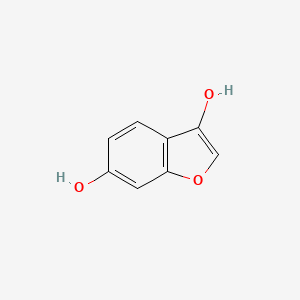
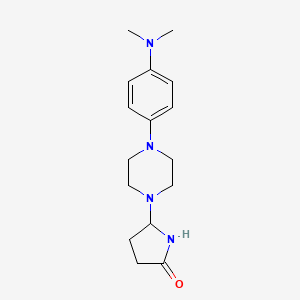
![4-Bromo-2-ethoxybenzo[d]oxazole](/img/structure/B12883251.png)
